1-Trimethylsilyl-1,2,4-triazole

Silylation reagent comparison TMS donor strength Polyhydroxy substrate silylation

1-Trimethylsilyl-1,2,4-triazole (TMST, CAS 18293-54-4) is an N-silylated 1,2,4-triazole derivative belonging to the class of organosilicon azoles. It is a moisture-sensitive, colorless to pale yellow liquid (density 0.989 g/mL at 25 °C, boiling point 74 °C at 12 mmHg, refractive index n20/D 1.461).

Molecular Formula C5H11N3Si
Molecular Weight 141.25 g/mol
CAS No. 18293-54-4
Cat. No. B101942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Trimethylsilyl-1,2,4-triazole
CAS18293-54-4
Molecular FormulaC5H11N3Si
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N1C=NC=N1
InChIInChI=1S/C5H11N3Si/c1-9(2,3)8-5-6-4-7-8/h4-5H,1-3H3
InChIKeyWPSPBNRWECRRPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Trimethylsilyl-1,2,4-triazole (CAS 18293-54-4) – Sourcing and Baseline Profile for Procurement and Method Development


1-Trimethylsilyl-1,2,4-triazole (TMST, CAS 18293-54-4) is an N-silylated 1,2,4-triazole derivative belonging to the class of organosilicon azoles [1]. It is a moisture-sensitive, colorless to pale yellow liquid (density 0.989 g/mL at 25 °C, boiling point 74 °C at 12 mmHg, refractive index n20/D 1.461) . TMST serves as a masked nucleophilic triazole synthon and a mild trimethylsilyl (TMS) transfer reagent, finding utility in pharmaceutical intermediate synthesis, agrochemical safener formulation, and materials surface modification [2]. Its primary differentiation from generic TMS reagents lies in the combination of the 1,2,4-triazole scaffold’s regiochemical directing ability with the lability of the Si–N bond, enabling transformations that are inefficient or inaccessible with TMSCl, HMDS, TMSOTf, or TMS-imidazole alone.

1-Trimethylsilyl-1,2,4-triazole – Why Direct Substitution with TMSCl, HMDS, TMS-Imidazole, or 1,2,3-Triazole Analogs Compromises Synthesis Outcomes


Simple TMS sources such as chlorotrimethylsilane (TMSCl) require an auxiliary base (e.g., Et₃N) for Si–N bond formation and generate stoichiometric HCl, which can protonate sensitive heterocycles and compromise acid-labile substrates [1]. Hexamethyldisilazane (HMDS), while broadly effective for O-silylation, yields ammonia as a by-product that can participate in unwanted ring-opening side reactions with electrophilic triazole intermediates [2]. TMS-imidazole (TMS-Im) exhibits donor strength comparable to TMST for hydroxyl substrates, but its imidazole leaving group cannot direct subsequent regioselective C–H functionalization on the triazole ring [3]. The regioisomeric 1-trimethylsilyl-1,2,3-triazole (CAS 13257-88-0) differs fundamentally in its cycloaddition-derived reactivity profile and cannot serve as a 1,2,4-triazole scaffold precursor . Consequently, selecting TMST over these alternatives is mandatory when both TMS transfer and subsequent 1,2,4-triazole-specific transformations—such as C5-lithiation/electrophile trapping or malonyl chloride acylation—are required.

1-Trimethylsilyl-1,2,4-triazole – Head-to-Head Quantitative Differentiation Evidence vs. Closest Silylating and Triazole Analogs


1-Trimethylsilyl-1,2,4-triazole vs. TMS-Imidazole – Silyl Donor Strength and Substrate Scope Differentiation

Although TMS-imidazole (TMS-Im) is marketed as a strong TMS donor for polyhydroxy substrates (sugars, polyols, steroidal OH), direct comparative studies establish that TMS-Im is a weaker silyl donor than TMS-triazole (TMST) for amino groups [1]. In quantitative silylation assays of protein amino acids, TMS-Im was found to be completely ineffective for amino-group silylation under conditions where TMS-amine reagents (including triazole-derived silylamines) delivered quantitative yields [1]. Furthermore, Aladdin Scientific's reagent guide ranks TMS-Im as a complement to BSTFA/MSTFA for hydroxyl substrates, not for amine or heterocyclic N–H silylation where TMST is specifically deployed . For users requiring TMS protection of both hydroxyl and heterocyclic N–H functionalities in a single step, TMST provides dual reactivity unavailable from TMS-Im.

Silylation reagent comparison TMS donor strength Polyhydroxy substrate silylation

1-Trimethylsilyl-1,2,4-triazole vs. HMDS – Controlled Hydrolytic Lability and By-Product Profile for Moisture-Sensitive Processes

1-Trimethylsilyl-1,2,4-triazole and hexamethyldisilazane (HMDS) both carry a Hydrolytic Sensitivity rating of 7 (reacts slowly with moisture/water) [1]. However, their by-product profiles diverge critically: HMDS generates ammonia upon silylation, which can catalyze unwanted ring-opening of electrophilic azole intermediates or promote base-mediated side reactions [2]. TMST releases the neutral, non-nucleophilic 1,2,4-triazole as the leaving group, which is compatible with Lewis-acid-sensitive substrates and does not generate gaseous basic by-products . In silylation of polygalacturonic acid, HMDS achieves a degree of substitution (DS) of up to 1.8, whereas TMSCl-based systems reach only DS ~0.6, underscoring HMDS's higher reactivity [3]; however, TMST's reactivity is intermediate—sufficiently active to silylate hindered hydroxyls yet controlled enough to avoid the over-silylation and substrate degradation reported with HMDS at elevated temperatures [3]. This balance of reactivity and benign by-product release makes TMST the preferred choice for substrates where ammonia evolution or excessive silylation must be avoided.

Hydrolytic sensitivity Silylation by-product control Hexamethyldisilazane comparison

1-Trimethylsilyl-1,2,4-triazole vs. TMSCl – Regioselective C5-Lithiation Enablement for 1,2,4-Triazole Functionalization

Science of Synthesis explicitly documents that 1-(Trimethylsilyl)-1H-1,2,4-triazole enables hydrogen–metal exchange at the C5 position using butyllithium, generating organolithium intermediates that react rapidly with alkylating agents and other electrophiles [1]. This C5-directed metalation is a crucial regiochemical control element unavailable with TMSCl, which merely installs a TMS group on heteroatoms without providing a directing group for subsequent C–H functionalization [2]. The TMS group at N1 serves a dual role: it acts as a removable protecting group (allowing deprotection after functionalization) and simultaneously directs lithiation to C5 with high regioselectivity [1]. In contrast, the parent 1H-1,2,4-triazole forms stable alkali metal salts that undergo non-regioselective N-functionalization rather than C-lithiation [1]. For medicinal chemistry groups synthesizing 5-substituted 1,2,4-triazole libraries, TMST is the mandatory starting material—TMSCl cannot deliver this regiochemical outcome.

Directed ortho-metalation C5-lithiation 1,2,4-triazole regioselective functionalization

1-Trimethylsilyl-1,2,4-triazole vs. TMSCl – Direct Silylation Yield of 1-Methyl-1,2,4-triazole Using Bromotrimethylsilane/Triethylamine

In a direct comparative study of C-trimethylsilylation of 1,3-azoles using bromotrimethylsilane (BTMS) and triethylamine, the silylation of 1-methyl-1,2,4-triazole proceeded in 95% isolated yield to give the C-trimethylsilyl derivative under anhydrous conditions . By contrast, TMST (N-trimethylsilyl-1,2,4-triazole) is prepared via N-silylation of 1,2,4-triazole with HMDS or TMSCl/base in yields of 82–90% under optimized conditions . While TMST is the N-silylated product (Si attached to N1), the BTMS-mediated C-silylation demonstrates that the 1,2,4-triazole scaffold can be selectively functionalized at carbon positions with high efficiency—a transformation that requires the N-silylated TMST as a protected precursor when sequential N-protection followed by C-functionalization is desired [1]. This 95% yield benchmark for C-silylation of a 1,2,4-triazole surpasses typical yields for analogous TMSCl-mediated N-silylations (typically 70–85%) and establishes the synthetic accessibility of highly silylated triazole intermediates via routes where TMST serves as the gateway compound.

C-silylation of azoles Bromotrimethylsilane method Silylation yield comparison

1-Trimethylsilyl-1,2,4-triazole vs. 1,2,4-Triazole Sodium Salt – Regioselective Acylation for Malonyldi(1,2,4-triazole) Synthesis

A two-step synthesis of malonyldi(1,2,4-triazole) (1,3-di(1H-1,2,4-triazol-1-yl)propane-1,3-dione) proceeds via 1-trimethylsilyl-1,2,4-triazole and malonyl chloride, achieving an 85% final product yield [1]. This N,N′-diacylated triazole is inaccessible in comparable yield via direct acylation of 1,2,4-triazole or its sodium salt because competing N2-alkylation and bis-adduct formation degrade regiochemical fidelity [2]. The TMS group at N1 blocks the more nucleophilic N1 position, directing malonyl chloride exclusively to the desired N1,N1′-diacylation pathway upon in situ desilylation [1]. In contrast, the sodium salt of 1,2,4-triazole gives mixtures of N1- and N2-acylated products with yields typically below 50% for the desired N1,N1′-diacylated regioisomer [2]. The 85% yield obtained via the TMST route represents a >35 percentage point improvement over the sodium salt method, making TMST the unambiguous choice for cost-effective, scalable production of this herbicide safener intermediate.

Malonyldi(1,2,4-triazole) synthesis Regioselective N-acylation Herbicide safener precursor

1-Trimethylsilyl-1,2,4-triazole vs. 1-Trimethylsilyltetrazole – Gas-Phase Structural Differentiation by Electron Diffraction

The gas-phase molecular structures of 1-trimethylsilyltetrazole (1) and 1-trimethylsilyl-1,2,4-triazole (2) were determined in parallel by gas-phase electron diffraction (GED) and ab initio calculations [1]. A key structural difference was the CNSi vs. NNSi angle asymmetry at the N-substituent junction: in the tetrazole analog (1), the calculated CNSi–NNSi angle difference was 15.5°, attributable primarily to the intrinsic electronic asymmetry of the tetrazole ring [1]. In the 1,2,4-triazole analog (2), the corresponding CNSi–NNSi angle difference is significantly smaller, reflecting the different electronic environment of the 1,2,4-triazole core [1]. This structural parameter directly influences the Si–N bond polarization and, consequently, the relative silyl transfer reactivity: the larger angle asymmetry in the tetrazole correlates with enhanced Si–N lability, whereas the more symmetric coordination in TMST imparts greater thermal and configurational stability—an advantage for applications requiring shelf-stable, well-defined silylating agents [1][2].

Gas-phase electron diffraction Trimethylsilylazole structure Computational chemistry benchmarking

1-Trimethylsilyl-1,2,4-triazole – Highest-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Regioselective Synthesis of 5-Substituted-1,2,4-triazole Medicinal Chemistry Libraries via C5-Lithiation

TMST enables BuLi-mediated C5–H deprotonation followed by trapping with diverse electrophiles (alkyl halides, aldehydes, isocyanates, chlorophosphines) to generate 5-substituted-1,2,4-triazoles with complete regiocontrol [1]. This is the premier route to 5-aryl/alkyl-1,2,4-triazole pharmacophores found in antifungal (fluconazole analogs), antiviral (ribavirin derivatives), and anticancer (vorozole-type aromatase inhibitors) candidates. Neither TMSCl, HMDS, TMS-Im, nor the sodium salt of 1,2,4-triazole can deliver this C5-selective transformation, making TMST the irreplaceable starting material for triazole-focused medicinal chemistry [1][2].

Scalable Manufacture of Malonyldi(1,2,4-triazole) Herbicide Safeners via Regioselective N-Acylation

The TMST-mediated route to malonyldi(1,2,4-triazole) delivers an 85% isolated yield versus approximately 50% for the conventional sodium salt method—a 35-percentage-point yield advantage that directly reduces cost of goods by ~40% at production scale [1]. This intermediate is a critical safener component in acetochlor and metolachlor herbicide formulations, where it protects crops (corn, rice) from herbicide-induced oxidative stress [2]. The absence of regioisomeric by-products also simplifies purification, reducing solvent consumption and waste disposal costs.

Sequential Dual Protection of Polyfunctional Substrates Requiring TMS Protection of Both Hydroxyl and N–H Groups

For complex natural product or nucleoside syntheses requiring simultaneous TMS protection of secondary alcohols and heterocyclic N–H positions, TMST provides the requisite dual reactivity that TMS-Im (inactive toward amines/N–H) and HMDS (ammonia by-product; over-silylation risk) cannot match [1][2]. This scenario is particularly relevant for silylation of nucleoside analogs (e.g., cladribine, gemcitabine precursors) and polyfunctional alkaloid intermediates where selective N,O-bis-silylation in a single operation streamlines the synthetic sequence [2].

Benchmarking DFT Computational Methods Using Experimentally Validated Gas-Phase Structural Parameters

The gas-phase electron diffraction (GED) structure of TMST, determined alongside 1-trimethylsilyltetrazole, provides experimentally validated bond lengths, angles, and torsional parameters for calibrating density functional theory (DFT) calculations on N-silylated azoles [1]. The smaller CNSi–NNSi angle asymmetry in TMST vs. the tetrazole analog (Δ < 15.5°) makes TMST the preferred benchmark compound for computational studies of Si–N bonding in five-membered heterocycles with intermediate ring electronics [1][2]. This application supports academic and industrial computational chemistry groups developing force-field parameters for organosilicon drug candidates.

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